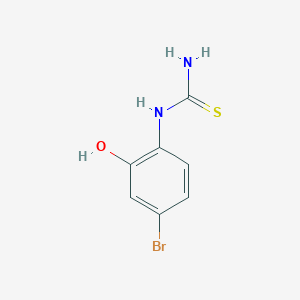

(4-Bromo-2-hydroxyphenyl)thiourea

説明

“(4-Bromo-2-hydroxyphenyl)thiourea” is an organosulfur compound . It has a CAS Number of 1404480-07-4 and a molecular weight of 247.12 . The IUPAC name for this compound is 1-(4-bromo-2-hydroxyphenyl)thiourea .

Synthesis Analysis

Thioureas, including “(4-Bromo-2-hydroxyphenyl)thiourea”, can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The InChI code for “(4-Bromo-2-hydroxyphenyl)thiourea” is 1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) . The linear formula for this compound is C7H7BrN2OS .Chemical Reactions Analysis

Thioureas, including “(4-Bromo-2-hydroxyphenyl)thiourea”, can react with alkyl halides to give isothiouronium salts . On further hydrolysis, these salts result in the formation of thiol and urea .Physical And Chemical Properties Analysis

“(4-Bromo-2-hydroxyphenyl)thiourea” is a solid compound . It has a molecular weight of 247.12 . The compound should be stored in a refrigerated environment .科学的研究の応用

Antibacterial Applications

(4-Bromo-2-hydroxyphenyl)thiourea: has been studied for its potential antibacterial properties. Research suggests that thiourea derivatives can inhibit the growth of various bacterial strains, making them candidates for the development of new antibacterial agents. The bromo and hydroxyphenyl groups may enhance these properties, providing a pathway for the synthesis of novel antibiotics .

Antioxidant Properties

This compound is also being explored for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The structure of (4-Bromo-2-hydroxyphenyl)thiourea may allow it to act as a free radical scavenger, thereby contributing to its antioxidant activity .

Anticancer Activity

Thiourea derivatives, including (4-Bromo-2-hydroxyphenyl)thiourea , have shown promise in anticancer research. They may interfere with the proliferation of cancer cells and could be used to design chemotherapeutic agents. The presence of the bromo group might be significant in targeting specific cancer cell lines .

Anti-Inflammatory Use

The anti-inflammatory potential of thiourea derivatives is another area of interest. They may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis. The hydroxyphenyl moiety in (4-Bromo-2-hydroxyphenyl)thiourea could enhance its anti-inflammatory effects .

Anti-Alzheimer’s Research

Research into Alzheimer’s disease has also considered thiourea derivatives as potential therapeutic agents(4-Bromo-2-hydroxyphenyl)thiourea might impact the biochemical pathways involved in Alzheimer’s, possibly offering a new approach to managing this neurodegenerative disease .

Antimalarial Applications

Finally, the antimalarial properties of thiourea derivatives are being investigated. These compounds could contribute to the development of new treatments for malaria, a disease caused by Plasmodium parasites. The structural features of (4-Bromo-2-hydroxyphenyl)thiourea may play a role in disrupting the life cycle of the parasites .

Safety and Hazards

作用機序

Thiourea derivatives have been reported to have promising antimicrobial and antiproliferative activities . They have been used in the study of pharmacological activities of newly synthesized compounds . The antimicrobial activity results revealed that certain compounds have promising antimicrobial activity . Anticancer screening results indicated that certain compounds were found to be the most active ones against breast cancer cell line .

In terms of environmental factors, urea and thiourea, as common fertilizers in agriculture, have a significant impact on the atmospheric environment . They may contribute toward particle formation in marine environments and Asia region where the concentration of thiourea and urea has been increasing for a few years .

特性

IUPAC Name |

(4-bromo-2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZPLAFVUUMOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

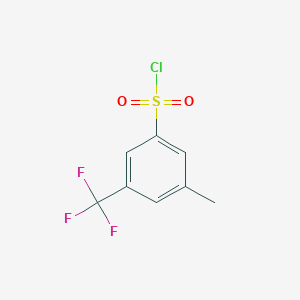

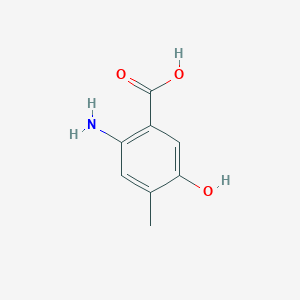

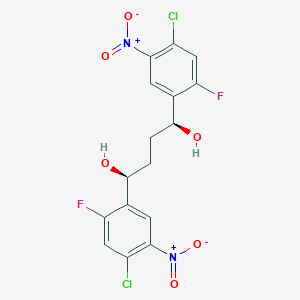

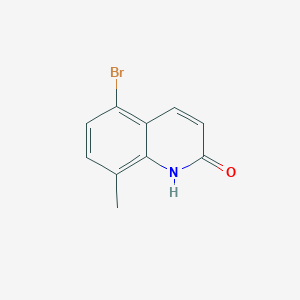

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)